2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as DBT, is an organoboron compound used in organic synthesis and as a reagent in organic chemistry. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of a wide range of organic compounds. DBT has become an important tool in the field of organic synthesis due to its ability to react with many different functional groups, as well as its high reactivity and low toxicity.
Scientific Research Applications
Synthesis of Novel Derivatives
Researchers have been focusing on synthesizing novel derivatives of 2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to explore its potential applications. For instance, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives has been reported. These compounds demonstrated inhibitory activity against serine proteases, including thrombin, showcasing their potential in medical applications (Spencer et al., 2002).
Applications in LCD Technology and Neurodegenerative Diseases
A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized. These compounds have been used to synthesize boron-containing resveratrol analogues. Notably, these boron-containing polyene systems are potential intermediates for new materials in LCD technology and are currently being tested for potential therapeutic applications in Neurodegenerative diseases (Das et al., 2015).
Development of New Building Blocks for Drugs
4,4,5,5-Tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane has been identified as a new building block for the synthesis of biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives. This discovery has enabled the development of new synthesis methods for retinoid agonist disila-bexarotene, indicating its significant potential in drug development (Büttner et al., 2007).
Applications in Electrochemistry
Electrochemical Properties of Organoboron Compounds
Research into the electrochemical properties of sulfur-containing organoboron compounds, such as 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, has revealed interesting findings. These compounds have a much lower oxidation potential compared to organoboranes, and anodic substitution reactions of organoboronate ester and organoborate have been successfully carried out, yielding selectively substituted products in good yields. This finding opens up new possibilities for the application of these compounds in various electrochemical processes (Tanigawa et al., 2016).
properties
IUPAC Name |
2-(2,5-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBr2O2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZONGAJMOABEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBr2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743457 | |
Record name | 2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1256781-64-2 | |
Record name | 2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256781-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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